molecular formula C15H17NO2 B7500999 N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide

N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide

Cat. No. B7500999
M. Wt: 243.30 g/mol
InChI Key: WILCMJMLPTXEQD-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide, also known as DMF, is a small molecule drug that has gained much attention in the scientific community due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 233.30 g/mol. This compound is known for its anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant and detoxification enzymes. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that promotes inflammation.
Biochemical and Physiological Effects
N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide can increase the levels of glutathione, an important antioxidant that protects cells from oxidative stress. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide can also decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide can also modulate the activity of immune cells, such as T cells and B cells.

Advantages and Limitations for Lab Experiments

N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has several advantages for lab experiments. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide is also stable and can be stored for long periods without degradation. However, N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has some limitations as well. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide is insoluble in water, which can make it difficult to work with in aqueous solutions. N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

For N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide research include investigating its potential in other diseases, developing new formulations, and further elucidating its mechanism of action.

Synthesis Methods

N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide can be synthesized through a multi-step process starting from 2-methylbenzaldehyde. The first step involves the conversion of 2-methylbenzaldehyde to 2-methylbenzyl alcohol, which is then oxidized to 2-methylbenzaldehyde. This intermediate is then reacted with furan-3-carboxylic acid to yield N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide. The synthesis of N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. In multiple sclerosis, N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has been shown to reduce the frequency of relapses and slow down the progression of the disease. In psoriasis, N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has been found to be effective in reducing skin lesions and improving quality of life. Inflammatory bowel disease patients treated with N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide have shown improvement in clinical symptoms and endoscopic findings.

properties

IUPAC Name

N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-6-4-5-7-13(11)10-16(3)15(17)14-8-9-18-12(14)2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILCMJMLPTXEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide

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